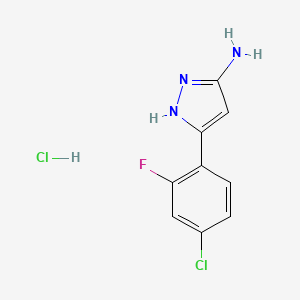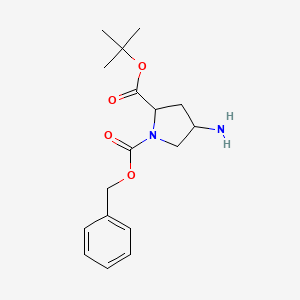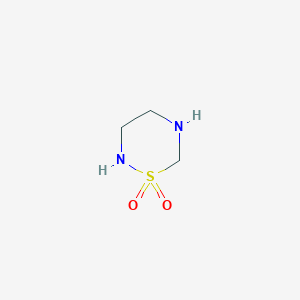![molecular formula C10H13ClIN3O B13706887 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine is a chemical compound with the molecular formula C10H13ClIN3O and a molecular weight of 353.59 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro and iodomethyl groups, and a morpholine ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is chlorinated and iodinated to introduce the chloro and iodomethyl groups.
Formation of the Morpholine Ring: The morpholine ring is then synthesized separately and methylated.
Coupling Reaction: The final step involves coupling the pyrimidine ring with the morpholine ring under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can result in the formation of oxidized or reduced forms of the compound .
科学的研究の応用
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(2-Chloro-6-(iodomethyl)pyrimidin-4-yl)morpholine: This compound is similar but lacks the methyl group on the morpholine ring.
2-Chloro-4-(iodomethyl)-6-morpholin-4-ylpyrimidine: Another similar compound with slight structural differences.
Uniqueness
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine is unique due to the presence of both chloro and iodomethyl groups on the pyrimidine ring and the methyl group on the morpholine ring.
特性
分子式 |
C10H13ClIN3O |
|---|---|
分子量 |
353.59 g/mol |
IUPAC名 |
4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3 |
InChIキー |
XCOOZBOFPOZBFU-UHFFFAOYSA-N |
正規SMILES |
CC1COCCN1C2=NC(=NC(=C2)CI)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


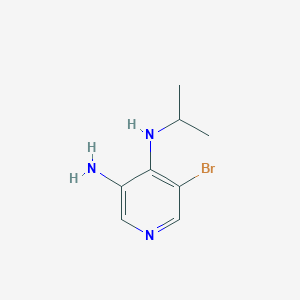
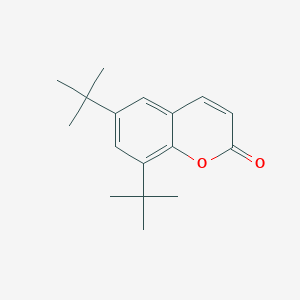
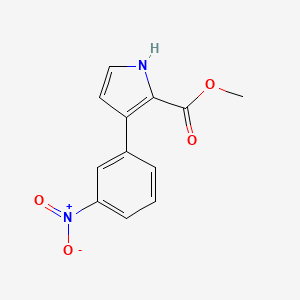
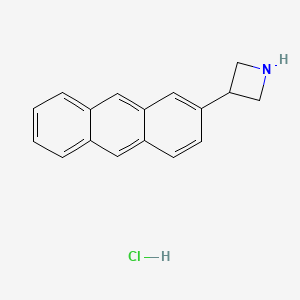
![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)
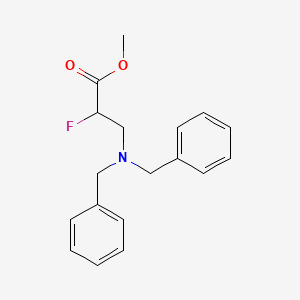
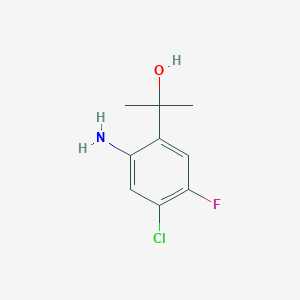
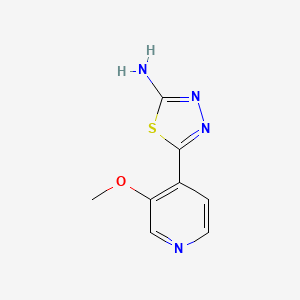
![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)
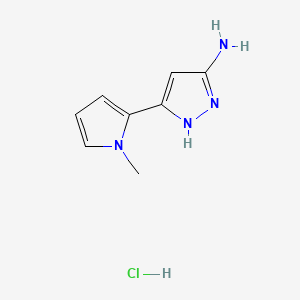
![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)
